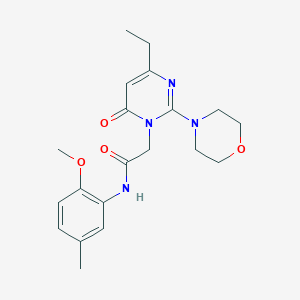
2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has been explored for their potential antibacterial and antifungal activities. These compounds, including variants similar to the one , are synthesized through a process involving the condensation of chloroacetylated intermediates with morpholine, showcasing a method that could be applicable to our compound of interest (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Molecular Structure Analysis
The structural analysis of compounds within this family reveals a detailed interaction of the morpholine ring with other elements of the molecule, suggesting a complex molecular geometry conducive to specific biological activities. While direct studies on the exact compound are limited, related molecular structure investigations provide insights into potential binding and activity profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
Chemical reactivity studies, such as those involving similar acetamide derivatives, indicate a broad spectrum of chemical behavior, including fungicidal and bactericidal activities. The presence of morpholine and pyrimidinyl groups suggests the compound might undergo various nucleophilic substitutions and addition reactions conducive to pharmaceutical applications (Bardiot et al., 2015).
Physical Properties Analysis
While specific studies on the physical properties of "2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide" are not directly available, related research on 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides provides valuable insights into solubility, melting points, and stability. These parameters are critical for determining the compound's applicability in different solvents and conditions (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, can be inferred from the compound's structure and related studies. For example, research on similar morpholine and pyrimidinyl acetamides suggests a propensity for engaging in chemical reactions that confer antimicrobial properties, indicating a versatile chemical profile conducive to further modification and optimization (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound of interest, due to its complex molecular structure, has potential applications in various areas of scientific research, including the synthesis of novel pharmacologically active molecules and investigation into their mechanisms of action. A relevant study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks, demonstrating significant cyclooxygenase-2 (COX-2) inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of such compounds in the development of new therapeutic agents with targeted action profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Applications
Another avenue of research involves exploring antimicrobial and antifungal applications. Bardiot et al. (2015) identified derivatives with similar structural motifs as potent antifungal agents against Candida and Aspergillus species. The modification of the molecule's core structure led to improvements in plasmatic stability while retaining broad antifungal activity, indicating the potential for developing new antifungal therapies (Bardiot et al., 2015).
Antimicrobial Activity of Synthesized Derivatives
Further research by Majithiya and Bheshdadia (2022) on synthesized pyrimidine-triazole derivatives from similar structural precursors showed notable antimicrobial activity against selected bacterial and fungal strains. These findings underscore the compound's utility in designing new antimicrobial agents with potential applications in treating infections (Majithiya & Bheshdadia, 2022).
Investigation into Biolabile Derivatives
Kanagarajan et al. (2010) synthesized and evaluated biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides for their antibacterial and antifungal activities. The study revealed that certain derivatives exhibited excellent antibacterial activity against various strains, highlighting the chemical framework's potential for developing novel antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to specific receptors, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Eigenschaften
IUPAC Name |
2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-4-15-12-19(26)24(20(21-15)23-7-9-28-10-8-23)13-18(25)22-16-11-14(2)5-6-17(16)27-3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIUPGXNGCPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)
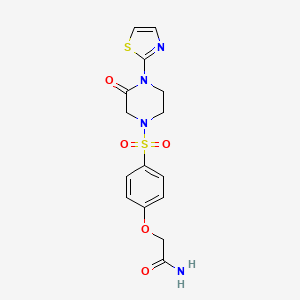
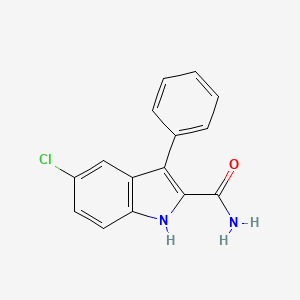
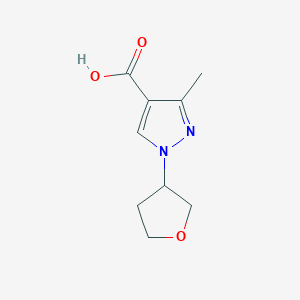

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)
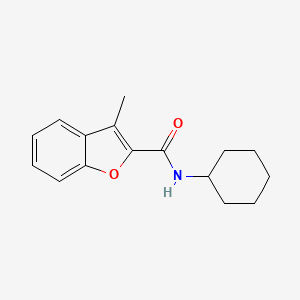
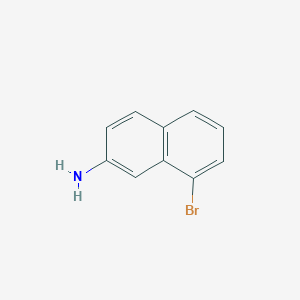
![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)
![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)